N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative with a piperidine ring and two pyridine rings. Sulfonamides are a group of compounds known for their antibiotic properties . Piperidine is a common structural motif in many pharmaceuticals , and pyridine is a basic heterocyclic compound that is often used as a precursor to agrochemicals and pharmaceuticals .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has two pyridine rings, which are six-membered rings with two carbon atoms replaced by a nitrogen atom . The sulfonamide group is attached to one of the pyridine rings .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group might make the compound more polar and increase its solubility in water .Scientific Research Applications
Selective Receptor Ligands and Multifunctional Agents
Research has shown that the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives can be a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach has been used to create compounds with potent and selective antagonistic properties towards the 5-HT7 receptor, demonstrating potential for treating CNS disorders. Specifically, compounds have been identified with distinct antidepressant-like and pro-cognitive properties, indicating their therapeutic potential for complex diseases through a polypharmacological approach (Canale et al., 2016).
Enzyme Inhibition
Sulfonamides, including those structurally related to N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide, have been synthesized and evaluated for their ability to inhibit various isoforms of the zinc enzyme carbonic anhydrase. These compounds have demonstrated inhibitory efficacy against both cytosolic and tumor-associated isozymes of carbonic anhydrase, suggesting their potential application in the development of anticancer agents (Sławiński et al., 2013).
Organic Synthesis and Chemical Properties
N-alkylated sulfonamides have been utilized in various organic synthesis processes, including carbonylation-coupling-cyclization reactions and the synthesis of piperidine and pyrrolidine derivatives. For instance, alpha-allenic sulfonamides have been shown to undergo carbonylation-coupling-endo-cyclization, forming 3-aroyl-2- or 3-pyrrolines, which highlights the versatility of these compounds in synthetic chemistry (Kang & Kim, 2001).
Mechanism of Action
Target of Action
Similar compounds have been reported to show inhibitory action againstCarbonic Anhydrase IX (CAIX) , which plays a crucial role in regulating pH in cancer cells.
Mode of Action
Compounds with similar structures have been reported to interact with their targets throughhydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Future Directions
Properties
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-17(15-3-1-7-18-12-15)21-9-5-14(6-10-21)11-20-25(23,24)16-4-2-8-19-13-16/h1-4,7-8,12-14,20H,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTKDKCFQOBATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.